![molecular formula C16H19N3O6S2 B14349972 2-[[4-(2,2-Dicyanoethenyl)phenyl]-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate CAS No. 93024-24-9](/img/structure/B14349972.png)
2-[[4-(2,2-Dicyanoethenyl)phenyl]-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[4-(2,2-Dicyanoethenyl)phenyl]-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a combination of functional groups, including cyano, phenyl, and sulfonate groups, which contribute to its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(2,2-Dicyanoethenyl)phenyl]-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-(2,2-dicyanoethenyl)aniline with 2-methylsulfonyloxyethyl chloride under basic conditions to form the intermediate. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-[[4-(2,2-Dicyanoethenyl)phenyl]-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学的研究の応用
2-[[4-(2,2-Dicyanoethenyl)phenyl]-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying biological processes.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[[4-(2,2-Dicyanoethenyl)phenyl]-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to modifications that affect their function. The pathways involved may include covalent bonding with proteins or nucleic acids, resulting in changes to their activity or stability.
類似化合物との比較
Similar Compounds
- 2-[[4-(2,2-Dicyanoethenyl)phenyl]amino]ethyl methanesulfonate
- 2-[[4-(2,2-Dicyanoethenyl)phenyl]-(2-hydroxyethyl)amino]ethyl methanesulfonate
Uniqueness
2-[[4-(2,2-Dicyanoethenyl)phenyl]-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
93024-24-9 |
|---|---|
分子式 |
C16H19N3O6S2 |
分子量 |
413.5 g/mol |
IUPAC名 |
2-[4-(2,2-dicyanoethenyl)-N-(2-methylsulfonyloxyethyl)anilino]ethyl methanesulfonate |
InChI |
InChI=1S/C16H19N3O6S2/c1-26(20,21)24-9-7-19(8-10-25-27(2,22)23)16-5-3-14(4-6-16)11-15(12-17)13-18/h3-6,11H,7-10H2,1-2H3 |
InChIキー |
FSKMJOAPQXWXJF-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OCCN(CCOS(=O)(=O)C)C1=CC=C(C=C1)C=C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)
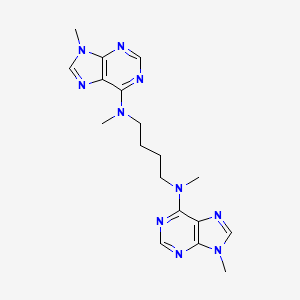

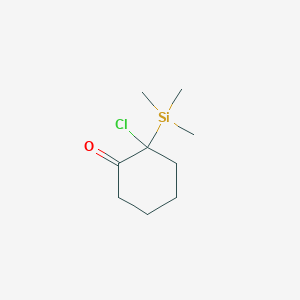
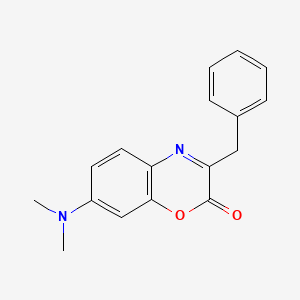
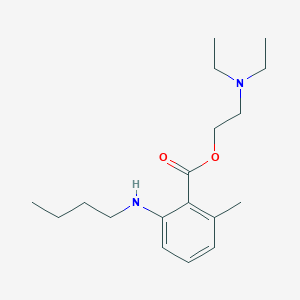

phosphanium chloride](/img/structure/B14349913.png)
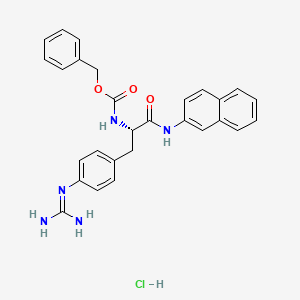
![6-[2-(1,3-Thiazol-2-yl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14349924.png)
![2-[2-(4-Aminophenyl)prop-1-en-1-yl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B14349927.png)
![9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3-carbaldehyde](/img/structure/B14349930.png)
![2-[2-(2-Chloroethylsulfanyl)acetyl]oxyethyl 2-(2-chloroethylsulfanyl)acetate](/img/structure/B14349931.png)

